N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide
CAS No.: 1797814-75-5
Cat. No.: VC4553694
Molecular Formula: C15H19FN4O2S
Molecular Weight: 338.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797814-75-5 |
|---|---|
| Molecular Formula | C15H19FN4O2S |
| Molecular Weight | 338.4 |
| IUPAC Name | N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-5-fluoro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H19FN4O2S/c1-10-5-6-12(16)8-14(10)23(21,22)17-9-13-7-11(2)18-15(19-13)20(3)4/h5-8,17H,9H2,1-4H3 |
| Standard InChI Key | GNLVPNFJDSZTPY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. A pyrimidine ring, substituted with dimethylamino and methyl groups at the 2- and 6-positions, respectively, is connected via a methylene bridge to the sulfonamide nitrogen. This configuration introduces both hydrophilic (sulfonamide, dimethylamino) and hydrophobic (methyl, fluorine) domains, influencing its solubility and interaction with biological targets .
Key Structural Features:
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Sulfonamide group: Imparts hydrogen-bonding capability and acidity (pKa ~10) .
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Fluorine substituent: Enhances metabolic stability and membrane permeability .
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Pyrimidine ring: Serves as a hydrogen-bond acceptor, common in kinase inhibitors .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.4 g/mol | |
| LogP (Predicted) | 2.1 (moderate lipophilicity) | |
| Solubility | Low aqueous solubility |
Synthesis and Optimization
General Synthetic Routes
While explicit protocols for this compound are unavailable, sulfonamide synthesis typically involves:
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Sulfonation: Reaction of a benzene derivative with chlorosulfonic acid to form sulfonyl chloride.
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Amidation: Coupling the sulfonyl chloride with an amine precursor .
For example, 2-methyl-5-nitrobenzenesulfonamide (a related compound) is synthesized via nitration followed by reduction using SnCl₂/HCl . Adapting this method, the target compound’s pyrimidine moiety could be introduced via nucleophilic substitution or reductive amination .
Challenges in Synthesis
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Steric hindrance: Bulky substituents on the pyrimidine ring may reduce reaction yields .
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Fluorine stability: Harsh conditions risk defluorination, necessitating mild reagents .
Biological Activity and Mechanisms
Enzyme Inhibition
Sulfonamides are renowned for inhibiting carbonic anhydrase and dihydropteroate synthetase (DHPS). While data specific to this compound are lacking, structural analogs exhibit:
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Carbonic anhydrase inhibition: IC₅₀ values of 10–100 nM for glaucoma and hypertension applications .
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Antimicrobial activity: MIC values of 2–8 µg/mL against Staphylococcus aureus .
Table 1: Binding Constants of Sulfonamides with Biological Targets
Hypothetical Applications
Antimicrobial Agents
Sulfonamides like sulfamethazine (SMZ) and sulfadiazine (SDZ) are used in veterinary medicine . The fluorine atom in this compound could enhance potency against resistant strains by reducing metabolism .
Anticancer Therapeutics
Pyrimidine-based inhibitors (e.g., gefitinib) target EGFR and BRAF kinases . The methylene bridge in this compound may confer flexibility, enabling binding to conformational kinase states .
Toxicity and Environmental Impact
Pharmacokinetic Concerns
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Hepatotoxicity: Common in sulfonamides due to reactive metabolite formation .
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CYP inhibition: Fluorine may reduce CYP3A4 interactions, mitigating drug-drug interactions .
Environmental Persistence
Sulfonamides are detected in aquatic systems at concentrations up to 1 µg/L, posing risks of antibiotic resistance . The fluorine substituent could prolong environmental half-life .
Future Research Directions
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